molecular formula C16H13F4N3O3 B2648694 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide CAS No. 905432-78-2

2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide

Cat. No.: B2648694
CAS No.: 905432-78-2
M. Wt: 371.292
InChI Key: VTVXHEZJZLXZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical properties of the compound, such as increased stability, hydrophobicity, and unique electronic effects. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine group using hydrazine and Pd/C.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, hydrazine, and Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide include other fluorinated and trifluoromethyl-substituted compounds. These compounds share similar properties, such as increased stability and unique electronic effects. the specific arrangement of functional groups in this compound gives it distinct characteristics that may offer advantages in certain applications. Examples of similar compounds include trifluoromethyl-substituted diamines and other fluorinated polyimides .

Properties

IUPAC Name

1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N3O3/c17-11-4-6-13(7-5-11)26-9-14(24)22-23-15(25)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVXHEZJZLXZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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